

# Application Notes and Protocols for a Stability-Indicating Assay of Cephalexin

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## Compound of Interest

Compound Name:	Cephalexin
CAS No.:	15686-71-2; 23325-78-2
Cat. No.:	B15605266

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of a stability-indicating assay for the antibiotic **cephalexin**. The protocols herein describe a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **cephalexin** in the presence of its degradation products, generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

## Principle and Scope

A stability-indicating analytical method is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products.[1] This method is designed to separate and quantify the intact active pharmaceutical ingredient (API), **cephalexin**, from its potential degradation products that may form during storage or manufacturing.[1] The assay utilizes RP-HPLC with UV detection, a widely accepted technique for its specificity, accuracy, and precision.[1] Forced degradation studies are performed to demonstrate the method's ability to resolve the parent drug from its degradants under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light exposure.[1][2]

## Materials and Equipment

Reagents:

- **Cephalexin** Reference Standard
- Hydrochloric Acid (1 M and 0.1 M)[2]
- Sodium Hydroxide (0.04 M and 0.01 M)[2]
- Hydrogen Peroxide (3% v/v)[2]
- HPLC Grade Methanol[2]
- HPLC Grade Acetonitrile[2]
- Ammonium Acetate[2]
- Sodium Acetate
- HPLC Grade Water[2]

Equipment:

- High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector[2]
- Analytical Balance[2]
- pH Meter[2]
- Water Bath or Oven[2]
- Photostability Chamber[2]
- Volumetric flasks and pipettes[2]
- Syringe filters (0.45  $\mu\text{m}$ )[2]

## Chromatographic Conditions

A validated stability-indicating HPLC method is essential for the accurate quantification of **cephalexin** and the separation of its degradation products. The following table summarizes the recommended chromatographic parameters.

Parameter	Specification
Column	C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase	Methanol : 0.1 M Sodium Acetate Buffer (75:25 v/v)[1]
Flow Rate	1.0 mL/min[3]
Detection Wavelength	254 nm[3][4]
Injection Volume	20 µL
Column Temperature	Ambient
Run Time	10 minutes

## Experimental Protocols

### Preparation of Solutions

Stock Solution (1 mg/mL): Accurately weigh 100 mg of **cephalexin** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. [2]

Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase. [2]

Sample Preparation (from tablets): Weigh and powder 20 tablets. Transfer a portion of the powder equivalent to 50 mg of **cephalexin** into a 50 mL volumetric flask. Add approximately 25 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter. [1]

### Forced Degradation Studies

Forced degradation studies are performed to generate the potential degradation products and to demonstrate the specificity of the analytical method.[2] The target degradation is typically between 5-20%.[2]

#### Acid Hydrolysis:

- To 5 mL of the **cephalexin** stock solution, add 5 mL of 1 M HCl.[1]
- Heat the mixture at 60°C for 2 hours.[2]
- Cool the solution to room temperature and neutralize it with 1 M NaOH.
- Dilute to a final concentration of 100 µg/mL with the mobile phase.

#### Alkaline Hydrolysis:

- To 5 mL of the **cephalexin** stock solution, add 5 mL of 0.04 M NaOH.[5]
- Keep the solution at room temperature for a specified period.
- Neutralize the solution with an equivalent concentration of HCl.[2]
- Dilute to a final concentration of 100 µg/mL with the mobile phase.

#### Oxidative Degradation:

- To 5 mL of the **cephalexin** stock solution, add 5 mL of 3% H<sub>2</sub>O<sub>2</sub>. [3]
- Keep the solution at room temperature, protected from light, for a specified period.
- Dilute to a final concentration of 100 µg/mL with the mobile phase.

#### Thermal Degradation:

- Place the solid **cephalexin** powder and a solution of the drug in an oven at 60°C.[5]
- After a specified period, cool the samples to room temperature.
- Prepare a 100 µg/mL solution of the stressed solid sample in the mobile phase.

- Dilute the stressed solution sample to a final concentration of 100 µg/mL with the mobile phase.

Photolytic Degradation:

- Expose the solid **cephalexin** powder and a solution of the drug to light in a photostability chamber.[2]
- After a specified duration, prepare a 100 µg/mL solution of the stressed solid sample in the mobile phase.
- Dilute the stressed solution sample to a final concentration of 100 µg/mL with the mobile phase.

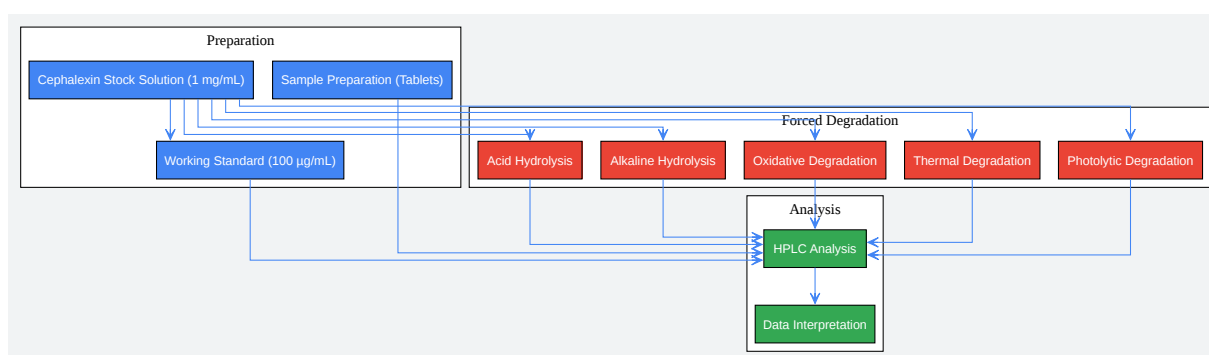
## Data Presentation

The results of the forced degradation studies should be summarized to show the extent of degradation under each stress condition. The percentage of degradation is calculated by comparing the peak area of the intact **cephalexin** in the stressed sample to that of an unstressed control sample.[2]

Stress Condition	% Degradation of Cephalexin	Retention Time of Cephalexin (min)	Retention Times of Major Degradation Peaks (min)
Unstressed	0	~3.3	-
Acid Hydrolysis (1M HCl, 60°C)	~15	~3.3	~2.1, ~4.5
Alkaline Hydrolysis (0.04M NaOH)	~12	~3.3	~2.5, ~5.2
Oxidative (3% H <sub>2</sub> O <sub>2</sub> )	~18	~3.3	~2.8, ~6.1
Thermal (60°C)	~8	~3.3	~3.9
Photolytic	~10	~3.3	~4.8

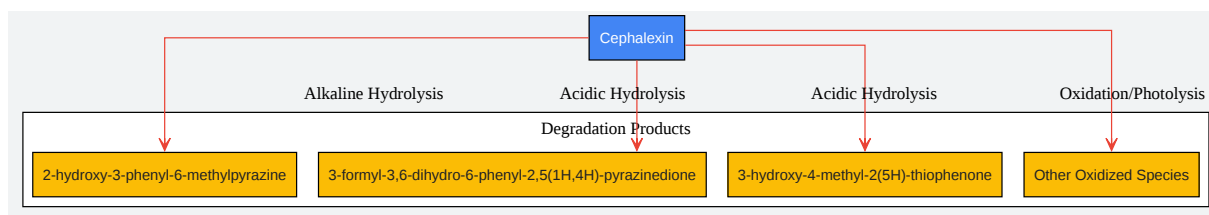
Note: The % degradation and retention times are representative and may vary depending on the exact experimental conditions.

## Visualizations



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Caption: Experimental workflow for the stability-indicating assay of **cephalexin**.



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Caption: Potential degradation pathways of **cephalexin** under stress conditions.

## Conclusion

The described RP-HPLC method is rapid, simple, and reliable for the determination of **cephalexin** in the presence of its degradation products.[1] The forced degradation studies confirm the stability-indicating nature of the method, making it suitable for routine quality control analysis and for monitoring the stability of **cephalexin** formulations.[1] The clear separation of the parent drug from its degradants ensures accurate quantification, which is essential for maintaining the safety and efficacy of this important antibiotic.[1] Further characterization of the degradation products can be performed using techniques such as mass spectrometry (MS) to elucidate their structures.

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